(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol
Overview
Description
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactive Compounds Synthesis
The synthesis and study of bioactive compounds, particularly those involving furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues, play a significant role in the field of medicinal chemistry. These compounds, including derivatives such as (2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol, are explored for their potential antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The review by Ostrowski (2022) demonstrates the importance of heteroaryl substituents, like furan and thiophene, in enhancing the bioactivity of purine and pyrimidine nucleobases and their analogues, suggesting a pathway for developing optimized bioactive molecules (Ostrowski, 2022).
Biomass Conversion and Polymer Synthesis
The conversion of plant biomass into valuable chemicals, such as furan derivatives, signifies another area of application. Research by Chernyshev et al. (2017) outlines the synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives from hexose carbohydrates and lignocellulose, highlighting the potential of these compounds in replacing non-renewable hydrocarbon sources. The derivatives of HMF, including 2,5-diformylfuran and 2,5-bis(aminomethyl)furan, are explored for their applications in producing monomers, polymers, and functional materials, indicating the versatility of such compounds in sustainable chemical manufacturing (Chernyshev, Kravchenko, & Ananikov, 2017).
Advanced Oxidation Processes
In the environmental sector, the degradation of pollutants via advanced oxidation processes (AOPs) is a critical research area. A study by Qutob et al. (2022) reviews the degradation of acetaminophen, a common pharmaceutical pollutant, using AOPs. This research emphasizes the role of functional chemical groups in the efficient breakdown of contaminants, offering insights into designing more effective degradation pathways for environmental remediation (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis of Central Nervous System (CNS) Acting Drugs
Exploration into central nervous system (CNS) acting drugs is another domain where compounds with complex functional groups are investigated. Saganuwan's review (2017) identifies various functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form the basis for synthesizing compounds with potential CNS activity. This study underscores the importance of such compounds in developing novel therapeutics for treating CNS disorders, indicating a wide-ranging impact on pharmaceutical development (Saganuwan, 2017).
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(aminomethyl)-5-[6-(benzylamino)-3,6-dihydropurin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c18-6-11-13(24)14(25)17(26-11)23-9-22-12-15(20-8-21-16(12)23)19-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,17,19,24-25H,6-7,18H2,(H,20,21)/t11-,13-,14-,15?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSSKLIKSJXMME-CMBQYPFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2C3=C(NC=N2)N(C=N3)C4C(C(C(O4)CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2C3=C(NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743313 | |
Record name | 5'-Amino-N-benzyl-5'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R)-2-(Aminomethyl)-5-(6-(benzylamino)-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol | |
CAS RN |
58611-58-8 | |
Record name | 5'-Amino-N-benzyl-5'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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